
5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide: is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole. These structures are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of benzofuran derivatives, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The isoxazole ring is then introduced through a reaction with hydroxylamine hydrochloride, followed by the formation of the carbohydrazide group through the reaction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has indicated that this compound exhibits anticancer properties. It has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells . The exact molecular pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .
Comparación Con Compuestos Similares
- 5-(Benzofuran-2-yl)isoxazole-3-carboxylic acid
- 3-(5-chloro-1-benzofuran-2-yl)-5-(substituted phenyl)-4,5-dihydroisoxazoles
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide stands out due to its combination of benzofuran and isoxazole rings, which confer unique biological activities.
Propiedades
Fórmula molecular |
C12H9N3O3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
5-(1-benzofuran-2-yl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C12H9N3O3/c13-14-12(16)8-6-11(18-15-8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,13H2,(H,14,16) |
Clave InChI |
JBRBEWXGGGUKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
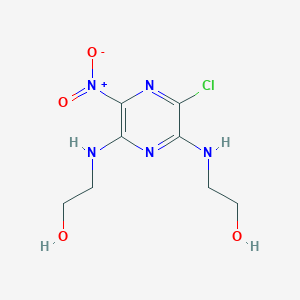
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
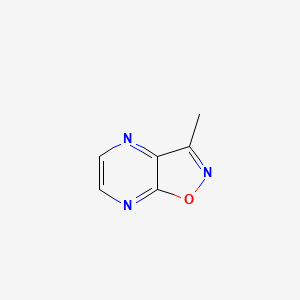



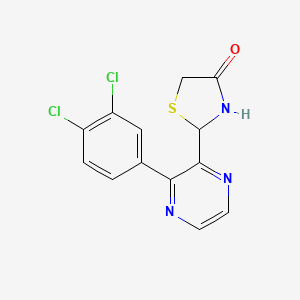
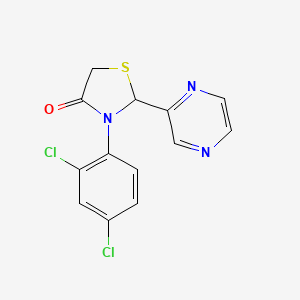

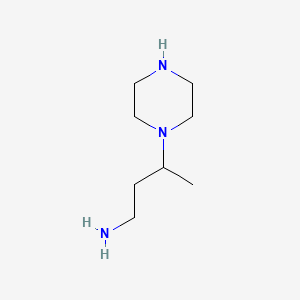
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)
